6-Oxa-2-azaspiro[3.4]octan-7-one
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Overview
Description
6-Oxa-2-azaspiro[3.4]octan-7-one is an organoheterocyclic compound with the molecular formula C6H9NO2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-one can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring or the four-membered ring . The reaction typically requires specific conditions such as low temperatures and the use of dry solvents to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxo derivatives, while reduction reactions may yield hydro derivatives .
Scientific Research Applications
6-Oxa-2-azaspiro[3.4]octan-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-7-one involves its interaction with specific molecular targets and pathways. For instance, it exhibits inhibitory activities against the epidermal growth factor receptor (EGFR), which is a key pathway involved in cell growth and proliferation . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: Involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives.
2,6-diazaspiro[3.4]octan-7-one: Known for its potent sigma-1 receptor antagonistic properties.
Uniqueness
6-Oxa-2-azaspiro[3.4]octan-7-one stands out due to its unique spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
6-oxa-2-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C6H9NO2/c8-5-1-6(4-9-5)2-7-3-6/h7H,1-4H2 |
InChI Key |
OYKFTDAVMKPKDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC12CNC2 |
Origin of Product |
United States |
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